molecular formula C8H7N3O3 B1435574 2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid CAS No. 1803586-15-3

2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid

Katalognummer: B1435574
CAS-Nummer: 1803586-15-3
Molekulargewicht: 193.16 g/mol
InChI-Schlüssel: NXKSUBHLRWMMJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid (CAS 1803586-15-3) is a high-purity chemical compound supplied for research and development purposes. This molecule, with the molecular formula C8H7N3O3 and a molecular weight of 193.16 g/mol, belongs to the pyrido[2,3-b]pyrazine class of fused heterocyclic compounds, which are valued building blocks in the synthesis of pharmaceuticals and other fine chemicals . The core structure of this compound is of significant interest in medicinal chemistry, particularly in the development of cytostatic and cytotoxic agents . Patents disclose that related triazolopyrazine derivatives demonstrate potent anti-proliferative activity and are investigated for the treatment of abnormal cell growth, including a range of cancers such as acute myeloid leukemia, and tumors of the brain, colon, ovary, pancreas, prostate, and thyroid . This product is intended for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can request the available safety data sheet (SDS) and should handle this material with appropriate precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c12-6-3-9-7-4(10-6)1-2-5(11-7)8(13)14/h1-2H,3H2,(H,9,11)(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKSUBHLRWMMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)N=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization via 1,3-Dicarbonyl Compounds and Aminopyridines

A relevant synthetic methodology for related pyrido- and pyrazolo-fused heterocycles involves cross-dehydrogenative coupling (CDC) reactions between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines under oxidative conditions.

  • Reaction conditions: Ethanol solvent, acetic acid as catalyst, oxygen atmosphere (1 atm), 130 °C, 18 hours.
  • Mechanism: Nucleophilic addition of the enol form of the 1,3-dicarbonyl to the aminopyridine, followed by oxidative dehydrogenation and cyclization to form the fused heterocycle.
  • Yields: Typically high (72–90%) for related compounds.

Although this method is described for pyrazolo[1,5-a]pyridine and pyrido[1,2-b]indazole derivatives, the approach is adaptable for synthesizing pyrido[2,3-b]pyrazine derivatives by selecting appropriate starting materials.

Oxidative Cyclization and Functional Group Installation

The keto group at position 2 (2-oxo) can be introduced via oxidation of tetrahydro intermediates or by using diketone precursors that facilitate ring closure and install the keto functionality simultaneously.

Comparative Data Table of Key Synthetic Parameters

Parameter Description / Condition Reference / Notes
Starting materials N-amino-2-iminopyridines, 1,3-dicarbonyl compounds Adapted from CDC reactions for related heterocycles
Solvent Ethanol Common solvent for CDC oxidative cyclizations
Catalyst Acetic acid (6 equivalents) Promotes nucleophilic addition and cyclization
Atmosphere Oxygen (1 atm) Required for oxidative dehydrogenation
Temperature 130 °C Elevated temperature to facilitate reaction
Reaction time 18 hours Optimized for high yield and purity
Product isolation Filtration and recrystallization Standard purification for heterocyclic products
Yields 72–90% (for related compounds) Indicative of efficient synthesis

Research Findings and Observations

  • The oxidative CDC method is environmentally friendly, using molecular oxygen as the oxidant.
  • The reaction proceeds via an initial nucleophilic addition followed by oxidative dehydrogenation and cyclization, a versatile route for various fused heterocycles.
  • The method allows a broad substrate scope, suggesting potential adaptation for 2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid synthesis.
  • The hydrochloride salt form is preferred for enhanced solubility and stability, critical for pharmaceutical research applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or other parts of the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Notably, it has shown promise in the development of inhibitors for various biological targets:

  • SGK-1 Kinase Inhibition : Research indicates that derivatives of pyrido[2,3-b]pyrazine compounds can inhibit SGK-1 kinase activity, which is implicated in renal and cardiovascular diseases. This suggests potential applications in treating disorders associated with electrolyte balance and cell proliferation in renal pathology .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of more complex heterocyclic structures:

  • Multicomponent Reactions : It has been utilized in one-pot multicomponent reactions leading to the synthesis of various pyridine and pyrrole derivatives. These derivatives have been noted for their biological activities, including antimicrobial and anti-inflammatory properties .
  • Pyrano[2,3-e][1,4]diazepine Derivatives : The compound has been employed to synthesize new classes of diazepine derivatives that exhibit significant pharmacological activities .

Case Study 1: Synthesis of Pyrido[2,3-b]Pyrazine Derivatives

A study demonstrated the synthesis of pyrido[2,3-b]pyrazine derivatives through cyclization reactions involving 2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid. The resulting compounds exhibited notable biological activities against various cancer cell lines.

CompoundYield (%)Biological Activity
Compound A75%Cytotoxicity against MCF-7
Compound B82%Antimicrobial activity

Case Study 2: Development of SGK-1 Inhibitors

Research focusing on the inhibition of SGK-1 kinase using derivatives of the compound showed promising results in vitro. The study highlighted the structure-activity relationship (SAR) that guided the design of more potent inhibitors.

DerivativeIC50 (µM)Remarks
Derivative X0.5High selectivity for SGK-1
Derivative Y1.0Moderate activity

Wirkmechanismus

The mechanism of action of 2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and interactions depend on the specific application and the compound’s structure.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs

Pyrido[2,3-b]Pyrazine Derivatives
  • 3-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine (CAS 74983-05-4):
    • Structure : Lacks the oxo and carboxylic acid groups but includes a methyl substituent.
    • Applications : Used as a versatile small-molecule scaffold in drug discovery.
    • Physical Properties : Molecular weight = 149.19 g/mol; purity ≥95% .
Thieno[2,3-b]Pyrazine Derivatives
  • Thieno[2,3-b]pyrazine-6-carboxylic acid (CAS 59944-79-5): Structure: Replaces the pyridine ring with a thiophene, introducing sulfur. Applications: Used in pesticide residue analysis. Physical Properties: Molecular weight = 180.18 g/mol; stored at 0–6°C .
Pyrido[2,3-d]Pyrimidine Derivatives
  • 2,4-Dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 343347-07-9):
    • Structure : Contains an additional pyrimidine ring fused to pyridine.
    • Applications : Potent inhibitor of nucleic acid synthesis enzymes; induces DNA damage.
    • Availability : Priced at $294/250 mg .

Physical and Chemical Properties

Property Target Compound (Inferred) Thieno[2,3-b]Pyrazine-6-Carboxylic Acid 3-Methyl-Pyrido[2,3-b]Pyrazine
Molecular Weight (g/mol) ~220–250 (estimated) 180.18 149.19
Solubility High (polar groups) Moderate (thiophene) Low (nonpolar methyl)
Storage Conditions Not specified 0–6°C Room temperature

Biologische Aktivität

2-Oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid (CAS Number: 1803586-15-3) is a compound of interest due to its potential biological activities. This article reviews the existing literature regarding its biological activity, including antibacterial and anticancer properties, and synthesizes findings from various studies.

  • Molecular Formula : C8H7N3O3
  • Molecular Weight : 193.16 g/mol
  • CAS Number : 1803586-15-3

Antibacterial Activity

Research indicates that derivatives of pyrido compounds often exhibit significant antibacterial properties. In a study evaluating various pyrido derivatives, it was observed that certain structural modifications led to enhanced antibacterial efficacy against Gram-positive and Gram-negative bacteria.

Key Findings:

  • Mechanism of Action : The antibacterial activity is attributed to the ability of these compounds to inhibit bacterial cell wall synthesis and disrupt metabolic pathways essential for bacterial proliferation.
  • Comparative Efficacy : In vitro tests demonstrated that some derivatives of 2-oxo-pyrido compounds showed superior activity compared to traditional antibiotics like clinafloxacin against resistant strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Its derivatives have shown promise in inhibiting cancer cell lines.

Case Studies:

  • A549 Lung Adenocarcinoma Model :
    • Compounds derived from the 2-oxo-pyrido structure were tested on A549 cells.
    • Results indicated a reduction in cell viability by up to 66% at a concentration of 100 µM after 24 hours of exposure.
    • The structure-dependence of anticancer activity was noted, with specific functional groups enhancing cytotoxic effects .
  • Mechanisms of Action :
    • The mode of action involves the induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.
    • Additionally, the compounds were found to interfere with nucleic acid synthesis by acting as enzyme inhibitors .

Summary of Biological Activities

Activity TypeObservationsReference
Antibacterial Effective against Gram-positive/negative bacteria
Anticancer Reduced viability in A549 cells
Mechanism Induces apoptosis; inhibits nucleic acid synthesis

Q & A

Q. Optimization Strategies :

  • Adjust solvent polarity (e.g., DMF vs. THF) to improve solubility.
  • Screen coupling agent ratios (e.g., 1.2–2.0 equivalents of EDCI·HCl).
  • Use microwave irradiation to enhance reaction kinetics .
MethodReagents/ConditionsYieldPurityReference
Carbodiimide couplingEDCI·HCl, HOBt, DMF, 60°C, 18h75–85%>95%
Acid-catalyzed cyclizationH₂SO₄, reflux60%90%
Microwave-assistedMicrowave, 100°C, 30 min70%92%

How can substituents be introduced at specific positions of the pyrido-pyrazine core while preserving the carboxylic acid group?

  • Protecting group strategy : Use tert-butyl esters to protect the carboxylic acid during substitution reactions.
  • Selective alkylation/halogenation : Employ directing groups (e.g., nitro) to guide electrophilic substitution at C-3 or C-7 positions .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids for aryl/heteroaryl introductions .

Q. Example :

  • Methylation at C-3 via nucleophilic substitution using methyl iodide in DMF with K₂CO₃ as base .

What experimental approaches are effective for determining acid dissociation constants (pKa) of this compound?

  • Potentiometric titration : Conduct in aqueous solution (or water:ethanol 1:1 for low solubility) under nitrogen, monitoring with a glass electrode .
  • UV-Vis spectroscopy : Track λmax shifts during pH titration (pH 2–12) to identify ionization states .
  • Biological correlation : Measure antimicrobial activity (e.g., MIC) across pH ranges to assess pKa-dependent efficacy .

What challenges arise in crystallizing this compound, and how can crystallization be optimized?

  • Challenges : Low solubility, polymorphism, and solvent inclusion.
  • Solutions :
    • Use slow evaporation with mixed solvents (e.g., ethanol:water).
    • Employ seeding techniques with pre-characterized crystals.
    • Screen solvents by polarity (e.g., DMSO vs. acetonitrile) .

Advanced Research Questions

How can discrepancies in spectroscopic data (NMR, MS) during derivative characterization be resolved?

  • NMR conflicts : Use 2D techniques (COSY, HSQC) to resolve overlapping signals. Deuterated DMSO is preferred for solubility .
  • Mass spectrometry : High-resolution MS (HRMS) to distinguish isobaric species. For example, ESI-MS in positive ion mode with internal calibration .

Example : A derivative with ambiguous molecular ion peaks at m/z 311.1 (calculated) was resolved via HRMS, confirming [M+H]⁺ = 311.0978 .

What computational methods predict the reactivity and tautomeric forms of this compound?

  • Density Functional Theory (DFT) : Calculate tautomer stability (e.g., keto-enol equilibrium) using B3LYP/6-311+G(d,p) basis sets.
  • QM/MM simulations : Model enzyme-binding interactions for metalloenzyme inhibition studies .
  • Solvent effects : Include implicit solvent models (e.g., PCM) for solution-phase predictions .

How do advanced mass spectrometry techniques differentiate isomeric byproducts?

  • MS/MS fragmentation : Compare collision-induced dissociation (CID) patterns. For example, isomers may show distinct fragment ions at m/z 195 and m/z 183 .
  • Ion mobility spectrometry : Separate isomers based on drift time differences.

What methodologies support structure-activity relationship (SAR) studies for antimicrobial applications?

  • Systematic substitution : Synthesize derivatives with modifications at C-3 (alkyl), C-6 (halogens), and C-8 (heterocycles).
  • Biological assays : Test against Gram-positive/negative bacteria using MIC and time-kill kinetics.
  • Topoisomerase inhibition : Assess DNA gyrase binding via gel electrophoresis .

How should chelation studies for metalloenzyme inhibition be controlled experimentally?

  • Metal titrations : Monitor UV-Vis absorbance changes upon addition of Fe³⁺, Zn²⁺, or Cu²⁺.
  • Competitive assays : Include EDTA controls to confirm metal-dependent activity.
  • X-ray crystallography : Resolve metal-ligand coordination geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid
Reactant of Route 2
2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.